molecular formula C11H18Cl2N4 B7898308 [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7898308
M. Wt: 277.19 g/mol
InChI Key: JGXDIWPLDAHRMM-UHFFFAOYSA-N
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Description

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring attached to a methylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-chloro-6-methyl-pyrimidine.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving suitable starting materials.

    Attachment of Methylamine Group: The final step involves the attachment of the methylamine group to the piperidine ring, often through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine
  • [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-ethyl-amine
  • [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-propyl-amine

Uniqueness

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-6-10(12)15-11(14-8)16-5-3-4-9(7-16)13-2;/h6,9,13H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXDIWPLDAHRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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